molecular formula C17H19FN2O5S B300457 2-[3,4-dimethoxy(methylsulfonyl)anilino]-N-(2-fluorophenyl)acetamide

2-[3,4-dimethoxy(methylsulfonyl)anilino]-N-(2-fluorophenyl)acetamide

Cat. No. B300457
M. Wt: 382.4 g/mol
InChI Key: KHJRMAWEGXTDPC-UHFFFAOYSA-N
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Description

2-[3,4-dimethoxy(methylsulfonyl)anilino]-N-(2-fluorophenyl)acetamide, also known as DMAPT, is a small molecule inhibitor that has shown promising results in various cancer studies. DMAPT has been shown to inhibit the activity of transcription factor NF-κB, which is involved in the regulation of genes that control cell growth, survival, and inflammation.

Mechanism of Action

2-[3,4-dimethoxy(methylsulfonyl)anilino]-N-(2-fluorophenyl)acetamide inhibits the activity of NF-κB by targeting the upstream kinase IKKβ, which is responsible for activating NF-κB. By inhibiting IKKβ, 2-[3,4-dimethoxy(methylsulfonyl)anilino]-N-(2-fluorophenyl)acetamide prevents the activation of NF-κB, which leads to the downregulation of genes involved in cell growth, survival, and inflammation.
Biochemical and Physiological Effects
2-[3,4-dimethoxy(methylsulfonyl)anilino]-N-(2-fluorophenyl)acetamide has been shown to induce apoptosis (programmed cell death) in cancer cells by activating caspases, which are enzymes that play a key role in the apoptotic process. 2-[3,4-dimethoxy(methylsulfonyl)anilino]-N-(2-fluorophenyl)acetamide has also been shown to inhibit angiogenesis, which is the formation of new blood vessels that supply nutrients to tumors. Additionally, 2-[3,4-dimethoxy(methylsulfonyl)anilino]-N-(2-fluorophenyl)acetamide has anti-inflammatory effects by inhibiting the production of cytokines and chemokines that are involved in the inflammatory response.

Advantages and Limitations for Lab Experiments

One advantage of 2-[3,4-dimethoxy(methylsulfonyl)anilino]-N-(2-fluorophenyl)acetamide is its ability to selectively target cancer cells while sparing normal cells. This makes it a promising candidate for cancer therapy with fewer side effects. However, 2-[3,4-dimethoxy(methylsulfonyl)anilino]-N-(2-fluorophenyl)acetamide has poor solubility in water, which can limit its use in in vivo studies. Additionally, 2-[3,4-dimethoxy(methylsulfonyl)anilino]-N-(2-fluorophenyl)acetamide has a short half-life in the body, which can limit its effectiveness as a therapeutic agent.

Future Directions

Future research on 2-[3,4-dimethoxy(methylsulfonyl)anilino]-N-(2-fluorophenyl)acetamide could focus on improving its solubility and stability in vivo. Additionally, 2-[3,4-dimethoxy(methylsulfonyl)anilino]-N-(2-fluorophenyl)acetamide could be combined with other chemotherapeutic agents to enhance its efficacy. Further studies could also investigate the potential of 2-[3,4-dimethoxy(methylsulfonyl)anilino]-N-(2-fluorophenyl)acetamide in other diseases, such as autoimmune disorders and inflammatory diseases, where NF-κB plays a key role in disease pathogenesis. Finally, research could focus on identifying biomarkers that could predict the response to 2-[3,4-dimethoxy(methylsulfonyl)anilino]-N-(2-fluorophenyl)acetamide treatment in cancer patients.
Conclusion
2-[3,4-dimethoxy(methylsulfonyl)anilino]-N-(2-fluorophenyl)acetamide is a small molecule inhibitor that has shown promising results in various cancer studies. Its ability to selectively target cancer cells while sparing normal cells makes it a promising candidate for cancer therapy with fewer side effects. Further research on 2-[3,4-dimethoxy(methylsulfonyl)anilino]-N-(2-fluorophenyl)acetamide could lead to the development of more effective cancer therapies and treatments for other diseases where NF-κB plays a key role.

Synthesis Methods

2-[3,4-dimethoxy(methylsulfonyl)anilino]-N-(2-fluorophenyl)acetamide can be synthesized by reacting 2-nitrofluorobenzene with 3,4-dimethoxybenzenesulfonamide in the presence of a reducing agent such as iron powder. The resulting intermediate can then be reacted with N-(2-chloroacetyl)aniline to produce 2-[3,4-dimethoxy(methylsulfonyl)anilino]-N-(2-fluorophenyl)acetamide.

Scientific Research Applications

2-[3,4-dimethoxy(methylsulfonyl)anilino]-N-(2-fluorophenyl)acetamide has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including pancreatic, breast, prostate, and ovarian cancer cells. 2-[3,4-dimethoxy(methylsulfonyl)anilino]-N-(2-fluorophenyl)acetamide has also been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment.

properties

Product Name

2-[3,4-dimethoxy(methylsulfonyl)anilino]-N-(2-fluorophenyl)acetamide

Molecular Formula

C17H19FN2O5S

Molecular Weight

382.4 g/mol

IUPAC Name

2-(3,4-dimethoxy-N-methylsulfonylanilino)-N-(2-fluorophenyl)acetamide

InChI

InChI=1S/C17H19FN2O5S/c1-24-15-9-8-12(10-16(15)25-2)20(26(3,22)23)11-17(21)19-14-7-5-4-6-13(14)18/h4-10H,11H2,1-3H3,(H,19,21)

InChI Key

KHJRMAWEGXTDPC-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)N(CC(=O)NC2=CC=CC=C2F)S(=O)(=O)C)OC

Canonical SMILES

COC1=C(C=C(C=C1)N(CC(=O)NC2=CC=CC=C2F)S(=O)(=O)C)OC

Origin of Product

United States

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